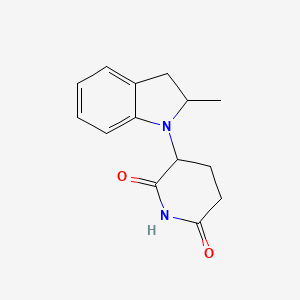
3-(2,3-dihydro-2-methyl-1H-indol-1-yl)-2,6-Piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione is a compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Piperidine derivatives are also crucial in medicinal chemistry due to their presence in various therapeutic agents .
Preparation Methods
The synthesis of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with piperidine derivatives under specific conditions. For instance, the indole derivative can be reacted with sodium hydride in dimethylformamide (DMF) to form the corresponding sodium salt, which is then reacted with iodomethane to yield the N-methylated indole . This intermediate can then be further reacted with piperidine derivatives to form the final compound.
Chemical Reactions Analysis
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or piperidine moieties are substituted with other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems
Scientific Research Applications
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione has various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects. The piperidine moiety can also enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
Indole derivatives: These include compounds like tryptophan and indole-3-acetic acid, which have significant biological activities.
Piperidine derivatives: These include compounds like piperidine itself and its various substituted derivatives, which are important in medicinal chemistry.
Isoindole derivatives: These compounds, such as 2,3-dihydro-1H-isoindole, share structural similarities and have diverse applications.
The uniqueness of 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)piperidine-2,6-dione lies in its combined indole and piperidine moieties, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(2-methyl-2,3-dihydroindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H16N2O2/c1-9-8-10-4-2-3-5-11(10)16(9)12-6-7-13(17)15-14(12)18/h2-5,9,12H,6-8H2,1H3,(H,15,17,18) |
InChI Key |
YXVLNYDWHPIDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















